molecular formula C18H17N3O2S B5776011 N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide

Cat. No.: B5776011
M. Wt: 339.4 g/mol
InChI Key: FICFIYPANUYCMT-UHFFFAOYSA-N
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Description

N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that features a thiazole ring, a phenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Phenyl Group: The thiazole ring is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Introduction of the Acetamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Oxidized derivatives of the thiazole and phenyl groups.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-3-methoxybenzyl)-2-methoxy-4-nitroaniline
  • N-(4-hydroxy-3-methoxybenzyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide

Uniqueness

N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-[2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-yl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-12(22)19-14-5-3-4-13(10-14)17-11-24-18(20-17)21(2)15-6-8-16(23)9-7-15/h3-11,23H,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICFIYPANUYCMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=CSC(=N2)N(C)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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